molecular formula C20H18O6 B371307 ethyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate CAS No. 100064-06-0

ethyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate

Cat. No.: B371307
CAS No.: 100064-06-0
M. Wt: 354.4g/mol
InChI Key: FVBSAHWAWBVFHF-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate is an organic compound with the molecular formula C20H18O6 It is a derivative of chromone, a naturally occurring compound found in various plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate typically involves the reaction of 4-methoxyphenylacetic acid with 4-hydroxycoumarin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, and other proteins. This interaction can lead to changes in cellular signaling pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methoxyphenylacetate: A structurally similar compound with different functional groups.

    2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Another related compound with similar chemical properties.

Uniqueness

Ethyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate is unique due to its specific combination of functional groups and its potential applications in various fields. Its chromone backbone and methoxyphenyl group contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-[2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-3-24-17(21)12-25-20-18(22)15-6-4-5-7-16(15)26-19(20)13-8-10-14(23-2)11-9-13/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBSAHWAWBVFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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